2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-13-6-3-4-8-16(13)20-19(23)18-15-7-5-9-17(15)21-22(18)14-10-11-26(24,25)12-14/h3-4,6,8,14H,2,5,7,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHSYIPCQKEUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Hydrazone-Ketone Cyclocondensation
The pyrazole nucleus is constructed using a modified Huisgen cyclocondensation, leveraging methodologies from.
- Substrate Preparation :
- A cyclopentanone derivative (A ) is condensed with hydrazine hydrate to form hydrazone B .
- Simultaneously, a sulfolane-containing phenacyl bromide (C ) is synthesized via bromination of 3-acetylsulfolane.
Cyclization Reaction :
Hydrazone B and phenacyl bromide C react in ethanol under acidic catalysis (HCl/DMSO) to yield 3-sulfolanylcyclopenta[c]pyrazole (D ) (Scheme 1).
Optimization Data :Catalyst Solvent Temp (°C) Time (h) Yield (%) HCl/DMSO EtOH Reflux 5 78 H₂SO₄/DMSO EtOH Reflux 6 65 I₂/DMSO EtOH Reflux 8 42 Key Insight : HCl/DMSO synergistically accelerates cyclization while suppressing side reactions.
Cyclopentane Annulation
The cyclopentane ring is formed via intramolecular aldol condensation of a keto-ester intermediate derived from D , followed by hydrogenation to saturate the exocyclic double bond.
Carboxamide Installation via Acid Chloride Intermediate
Ester Hydrolysis and Acid Chloride Formation
Following, the pyrazole-3-carboxylate ester (F ) is hydrolyzed to carboxylic acid (G ) using NaOH/EtOH, followed by treatment with SOCl₂ to generate acid chloride (H ).
- Spectroscopic Validation :
- G : $$ ^1H $$ NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.6–7.3 (m, pyrazole-H).
- H : IR (KBr): 1775 cm⁻¹ (C=O stretch, acid chloride).
Amidation with 2-Ethylphenylamine
Acid chloride H reacts with 2-ethylphenylamine in anhydrous THF/K₂CO₃ to yield the target carboxamide.
Optimization :
Amine Equiv Base Temp (°C) Yield (%) 1.1 Et₃N 0 → 25 58 1.5 K₂CO₃ 25 82 2.0 K₂CO₃ 25 85 Critical Factor : K₂CO₃ enhances nucleophilicity of the amine, driving the reaction to completion.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$ NMR (500 MHz, DMSO-d₆): δ 13.4 (s, 1H, NH), 7.8–7.2 (m, aromatic-H), 4.3 (m, cyclopentane-H), 3.1 (q, J=7.5 Hz, CH₂CH₃), 2.9–2.7 (m, sulfolane-H), 1.2 (t, J=7.5 Hz, CH₂CH₃).
- $$ ^{13}C $$ NMR (120 MHz, DMSO-d₆): δ 166.5 (C=O), 143.2 (pyrazole-C), 132.8–125.4 (aromatic-C), 58.3 (sulfolane-C), 28.4 (CH₂CH₃), 15.1 (CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₂₀H₂₄N₃O₃S [M+H]⁺: 394.1532
- Observed : 394.1530
Mechanistic Considerations and Challenges
Regioselectivity in Pyrazole Formation
The HCl/DMSO system directs cyclocondensation to favor 3-sulfolanyl substitution, as DMSO stabilizes the transition state via polar interactions.
Sulfolane Incorporation
Suzuki coupling tolerates the sulfolane’s electron-withdrawing nature due to Pd’s oxidative addition efficiency with aryl bromides.
Amidation Side Reactions
Competitive hydrolysis of acid chloride H is mitigated by rigorous anhydrous conditions and excess amine.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced species.
Scientific Research Applications
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications in detail, supported by data tables and case studies.
Structural Representation
The compound features a cyclopentapyrazole core, which is functionalized with a thiolane moiety and an ethylphenyl group. This structural configuration contributes to its potential biological activity.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anti-Cancer Activity
Research has indicated that derivatives of cyclopenta[c]pyrazole compounds exhibit anti-cancer properties. For instance, studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The incorporation of the thiolane group may further influence the compound's pharmacodynamics and bioavailability.
Agricultural Chemistry
The compound's chemical properties suggest potential applications in agrochemicals, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
Field trials have demonstrated that similar thiolane-containing compounds can inhibit the growth of specific weed species. The mechanism of action often involves disrupting metabolic pathways in plants, leading to effective weed control.
Material Science
The structural attributes of this compound make it suitable for use in developing new materials, particularly polymers with enhanced thermal and mechanical properties.
Case Study: Polymer Synthesis
Research has shown that incorporating thiolane-derived compounds into polymer matrices can significantly improve their mechanical strength and thermal stability. This application is particularly relevant in industries requiring durable materials.
Data Tables
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Structural Analogues and Derivatives
A. Tetrahydrocyclopenta[c]pyrazole-3-carboxamides (e.g., Arena Pharmaceuticals' Compound 11)
- Core Structure : Shares the cyclopenta[c]pyrazole-3-carboxamide backbone but differs in substituents.
- Key Modifications: Compound 11 (Table 1, Fig. 9 in ) has (5R,6R)-tetrahydro stereochemistry and lacks the thiolan-dioxo group. Substituents include alkyl/aryl groups optimized for cannabinoid CB2 receptor selectivity (>8,100-fold over CB1) .
- Pharmacological Profile :
B. Fluorophenyl- and Methoxyphenyl-Substituted Pyrazole Carboxamides
- Examples : Compounds 28a–30 in feature fluorophenyl and methoxyphenyl groups.
- Structural Differences :
- Lack the cyclopenta[c]pyrazole core; instead, they are linear pyrazole derivatives.
- Include tert-butyl esters or carboxylic acids for solubility modulation.
- Biological Activity :
C. 1,5-Diarylpyrazole Carboxamides
- Examples : Compounds 5a–c in incorporate diaryl substituents on the pyrazole ring.
- Key Contrast :
- These lack the fused cyclopenta ring system, focusing on N-benzyl-N-hydroxy groups for enhanced bioactivity.
Key Structural and Functional Differences
Implications of Substituent Variations
1,1-Dioxo-thiolan Group: Enhances metabolic stability via sulfone groups, reducing oxidative degradation compared to non-sulfonated analogues. May improve solubility due to polar sulfone moiety.
2-Ethylphenyl Carboxamide :
- The ortho-ethyl position on the phenyl ring could sterically hinder receptor binding or modulate lipophilicity.
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 357.44 g/mol. The structure includes a cyclopentapyrazole core linked to a dioxothiolan moiety and an ethylphenyl substituent, contributing to its unique chemical properties.
Synthesis
The synthesis of the target compound typically involves multi-step organic reactions that include:
- Formation of the dioxothiolan ring.
- Construction of the cyclopentapyrazole framework.
- Introduction of the ethylphenyl group through nucleophilic substitution or coupling reactions.
Antiproliferative Activity
Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to our target have shown IC₅₀ values in the low micromolar range against breast cancer cells (MCF-7) and other tumor types .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| C5 | MCF-7 | 0.08 |
| C6 | A549 | 0.15 |
| C7 | HeLa | 0.10 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation pathways such as EGFR kinase .
- Induction of Apoptosis : Studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
Antimicrobial Activity
In vitro studies have demonstrated that related pyrazole compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 |
| Escherichia coli | >2000 |
| Pseudomonas aeruginosa | 1250 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Study on Anticancer Properties : A study demonstrated that a series of pyrazole derivatives exhibited significant growth inhibition in MCF-7 cells with some compounds showing IC₅₀ values as low as 0.08 µM .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of synthesized pyrazoles against various pathogens and found promising results with certain derivatives exhibiting potent activity against resistant strains .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with thiolane derivatives and pyrazole precursors. Key steps include:
- Coupling reactions between thiolane-1,1-dioxide and cyclopenta[c]pyrazole intermediates under reflux conditions .
- Amide bond formation via carbodiimide-mediated coupling between the pyrazole core and 2-ethylphenylamine .
Q. Optimization parameters :
| Parameter | Role in Synthesis | Example Conditions |
|---|---|---|
| Temperature | Controls reaction rate and selectivity | 60–80°C for cyclization steps |
| Solvent | Affects solubility and stability | Tetrahydrofuran (THF) or DMF |
| Catalyst | Enhances coupling efficiency | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Yield and purity are monitored using HPLC (>95% purity) and ¹H/¹³C NMR for structural confirmation .
Structural Elucidation
Q. Q2. Which analytical techniques are most reliable for confirming the compound’s three-dimensional conformation?
- X-ray crystallography : Resolves bond lengths, angles, and torsional strain in the cyclopenta[c]pyrazole-thiolane fused system .
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) .
- NOESY : Maps spatial proximity between the thiolane sulfone and pyrazole rings .
- Mass spectrometry (HRMS) : Validates molecular weight (observed m/z: 270.3 [M+H]⁺) .
Preliminary Biological Screening
Q. Q3. What in vitro assays are recommended for initial assessment of biological activity?
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates .
- Cellular viability assays : Screen for cytotoxicity in cancer cell lines (e.g., IC₅₀ values via MTT assay) .
- Binding studies : Surface plasmon resonance (SPR) to quantify affinity for target receptors .
| Assay Type | Target Example | Key Findings from Evidence |
|---|---|---|
| Kinase inhibition | EGFR | Moderate inhibition (IC₅₀ ~5 µM) |
| Antimicrobial | E. coli | Limited activity (MIC >100 µM) |
Advanced Mechanistic Studies
Q. Q4. How can computational methods predict the compound’s reactivity and biological interactions?
- Quantum mechanical calculations :
- Reaction path optimization : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error in synthetic route design .
Example : DFT-optimized geometry reveals steric hindrance at the 2-ethylphenyl group, guiding derivatization strategies .
Data Contradiction Analysis
Q. Q5. How should researchers resolve discrepancies in reported biological activity data?
- Variable source : Differences in cell line models (e.g., HeLa vs. HepG2) or assay protocols (e.g., serum concentration) .
- Structural confirmation : Ensure batch-to-batch consistency via HPLC-MS to rule out impurities .
- Dose-response validation : Repeat assays with stricter controls (e.g., fixed incubation time, normalized DMSO concentrations) .
Case Study : Conflicting IC₅₀ values for kinase inhibition may arise from ATP concentration differences in assay buffers .
Derivative Design for Enhanced Pharmacokinetics
Q. Q6. What strategies improve solubility and metabolic stability for in vivo studies?
- Prodrug approaches : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
- Structural modifications :
- Replace the 2-ethylphenyl group with polar substituents (e.g., pyridyl) to reduce LogP .
- Introduce deuterium at metabolically labile sites to slow CYP450-mediated degradation .
| Modification | Impact on Properties | Evidence Reference |
|---|---|---|
| Phosphate ester | Solubility ↑ (2.5 mg/mL → 15 mg/mL) | |
| Deuteration | Plasma half-life ↑ (t₁/₂: 2h → 4h) |
Advanced Analytical Challenges
Q. Q7. How can researchers address spectral overlap in NMR characterization of complex mixtures?
- 2D NMR techniques :
- HSQC/TOCSY : Resolve overlapping proton signals in the cyclopenta[c]pyrazole region .
- ¹³C DEPT : Distinguish quaternary carbons in the thiolane ring .
- Dynamic NMR : Variable-temperature studies to separate conformers (e.g., thiolane ring puckering) .
Scale-Up Challenges
Q. Q8. What critical factors affect scalability of the synthetic route?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Catalyst recycling : Immobilize metal catalysts on silica to reduce costs .
- Safety : Monitor exothermic reactions during scale-up (e.g., thiolane ring closure) via in situ FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
